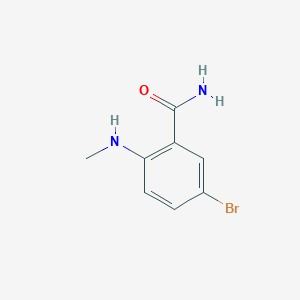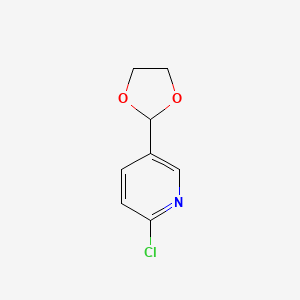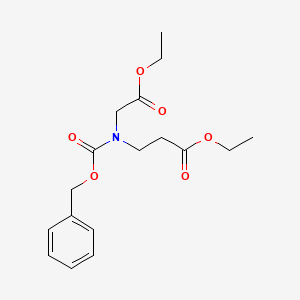
4-Bromo-2-fluoro-N-hydroxybenzimidamide
描述
4-Bromo-2-fluoro-N-hydroxybenzimidamide is an organic compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol This compound is part of the benzimidamide family, characterized by the presence of bromine and fluorine substituents on the benzene ring, along with a hydroxy group attached to the imidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-N-hydroxybenzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.
Formation of Imidamide: The aniline derivative undergoes a reaction with formamide under acidic conditions to form the corresponding imidamide.
Hydroxylation: The imidamide is then hydroxylated using hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Bromo-2-fluoro-N-hydroxybenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to form corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted benzimidamides.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl compounds.
科学研究应用
4-Bromo-2-fluoro-N-hydroxybenzimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 4-Bromo-2-fluoro-N-hydroxybenzimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity towards certain biological targets .
相似化合物的比较
Similar Compounds
4-Bromo-2-fluoro-N-methylbenzamide: Similar structure but with a methyl group instead of a hydroxy group.
4-Bromo-2-fluoro-N,N-dimethylbenzamide: Contains two methyl groups on the imidamide moiety.
4-Bromo-2-fluoro-N-hydroxybenzenecarboximidamide: Similar structure with a carboximidamide group.
Uniqueness
4-Bromo-2-fluoro-N-hydroxybenzimidamide is unique due to the presence of both bromine and fluorine atoms, along with a hydroxy group on the imidamide moiety. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
4-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDXWHDTLLXDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B1395721.png)

![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1395726.png)





![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1395736.png)

![2-[(4-Methoxyphenyl)methoxy]iodobenzene](/img/structure/B1395738.png)


